
Di-Fmoc-seleno-L-cystine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Di-Fmoc-seleno-L-cystine is a fluorenylmethoxycarbonyl (Fmoc) protected cysteine derivative. This compound is particularly useful in proteomics studies and solid-phase peptide synthesis techniques. Cysteine, the amino acid from which this compound is derived, plays a crucial role in various biological processes, including the formation of disulfide bonds, which are essential for protein structure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Di-Fmoc-seleno-L-cystine involves the protection of the selenol group of selenocysteine. One common method includes coupling Boc-NH-chloroalanine with methyl ester-protected residues (such as alanine, methionine, and phenylalanine) using DCC/HOBt as coupling reagents. This process yields di- and tripeptides. Subsequently, treating these peptides with disodium diselenide results in the formation of selenocystine-containing peptides .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale peptide synthesis techniques. These methods typically employ automated synthesizers and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Di-Fmoc-seleno-L-cystine undergoes various chemical reactions, including:
Oxidation: The selenol group can be oxidized to form diselenide bonds.
Reduction: Diselenide bonds can be reduced back to selenol groups.
Substitution: The selenol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include disodium diselenide for oxidation and reducing agents like dithiothreitol (DTT) for reduction. The reactions typically occur under mild conditions to prevent degradation of the peptide backbone .
Major Products
The major products formed from these reactions include various selenocystine-containing peptides, which can be further utilized in peptide synthesis and proteomics research.
Scientific Research Applications
Di-Fmoc-seleno-L-cystine has several scientific research applications:
Chemistry: Used in the synthesis of selenopeptides, which are valuable for studying the structural and functional roles of selenocysteine in proteins.
Biology: Helps in understanding the role of selenocysteine in biological processes, including enzyme activity and protein folding.
Medicine: Potentially useful in developing therapeutic peptides and studying the mechanisms of selenoproteins involved in various diseases.
Industry: Employed in the production of specialized peptides for research and pharmaceutical applications
Mechanism of Action
The mechanism of action of Di-Fmoc-seleno-L-cystine involves its incorporation into peptides, where it can form diselenide bonds. These bonds are crucial for maintaining the structural integrity of proteins. The selenol group of selenocysteine has higher acidity and stronger nucleophilic character compared to the thiol group of cysteine, making it a unique and valuable component in peptide synthesis .
Comparison with Similar Compounds
Similar Compounds
Fmoc-selenocysteine: Another Fmoc-protected selenocysteine derivative used in peptide synthesis.
Boc-selenocysteine: A Boc-protected selenocysteine derivative with similar applications.
Di-Fmoc-L-cystine: A similar compound without the selenium atom, used in peptide synthesis.
Uniqueness
Di-Fmoc-seleno-L-cystine is unique due to the presence of selenium, which imparts distinct chemical properties such as higher acidity and stronger nucleophilic character. These properties make it particularly useful in studying selenoproteins and synthesizing selenopeptides .
Properties
Molecular Formula |
C36H32N2O8Se2 |
|---|---|
Molecular Weight |
778.6 g/mol |
IUPAC Name |
(2R)-3-[[(2R)-2-carboxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]diselanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C36H32N2O8Se2/c39-33(40)31(37-35(43)45-17-29-25-13-5-1-9-21(25)22-10-2-6-14-26(22)29)19-47-48-20-32(34(41)42)38-36(44)46-18-30-27-15-7-3-11-23(27)24-12-4-8-16-28(24)30/h1-16,29-32H,17-20H2,(H,37,43)(H,38,44)(H,39,40)(H,41,42)/t31-,32-/m0/s1 |
InChI Key |
YAFZTYLRAFFJSX-ACHIHNKUSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](C[Se][Se]C[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C[Se][Se]CC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



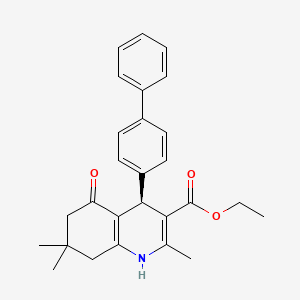

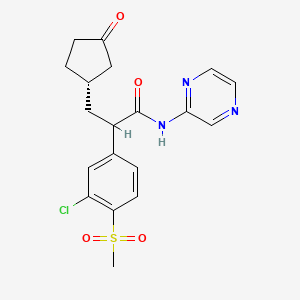
![3'-(tert-Butyl)-5'-formyl-4'-hydroxy-[1,1'-biphenyl]-3,5-dicarboxylic acid](/img/structure/B13727142.png)
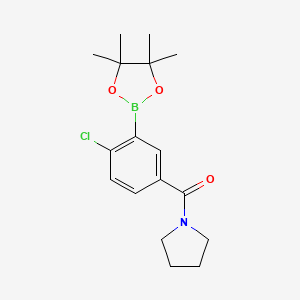

![Cyclopropanecarboxylic acid [2-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-3-yl]-amide](/img/structure/B13727173.png)
![(2R,3S)-2,3-bis[(4-methoxybenzoyl)oxy]butanedioic acid](/img/structure/B13727178.png)
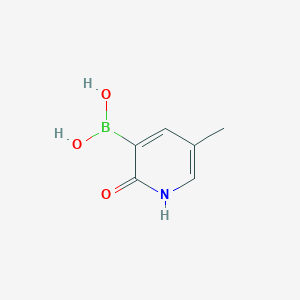
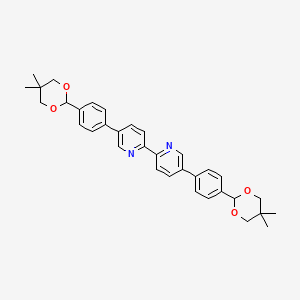
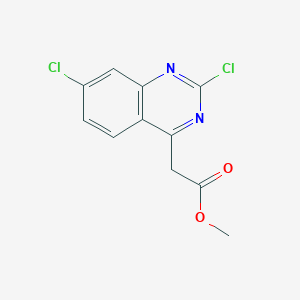
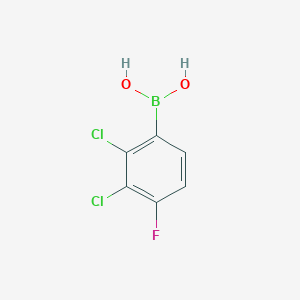
![2-(1H-Benzo[d]imidazol-1-yl)terephthalic acid](/img/structure/B13727204.png)
